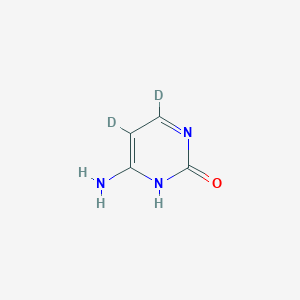

Cytosine-d2

Description

Propriétés

IUPAC Name |

6-amino-4,5-dideuterio-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTASPLRGRRNAP-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)N=C1[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cytosine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cytosine-d2, a deuterated isotopologue of the pyrimidine (B1678525) nucleobase cytosine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This guide covers the fundamental chemical data of this compound, details on relevant experimental protocols, and visualizations of key biological pathways where it serves as a valuable tracer.

Core Chemical Properties

This compound is a stable isotope-labeled version of cytosine where two hydrogen atoms on the pyrimidine ring have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and a useful probe in nuclear magnetic resonance spectroscopy studies.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₄H₃D₂N₃O | [2][3] |

| Molecular Weight | 113.11 g/mol | [3] |

| CAS Number | 106391-24-6 | [2][3][4] |

| Formal Name | 6-amino-2(1H)-pyrimidinone-4,5-d₂ | [2] |

| Synonyms | Cytosine-[5,6-d2], 4-amino-5,6-dideuterio-1H-pyrimidin-2-one | [3] |

| Isotopic Purity | ≥98% atom D; ≥99% deuterated forms (d₁-d₂) | [2][3] |

| Physical Form | Solid | [2] |

| Solubility | 50 mg/mL in 0.5M HCl | [2] |

| Storage Temperature | -20°C to Room Temperature | [2][4][5] |

| Stability | ≥ 4 years | [2] |

Experimental Protocols

The unique properties of this compound make it a valuable tool in various experimental contexts. Below are detailed methodologies for its application in mass spectrometry and a general description of its synthesis.

Quantification of Cytosine using Isotope Dilution Mass Spectrometry

This compound is frequently employed as an internal standard for the accurate quantification of endogenous cytosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The principle of this method, known as stable isotope dilution, relies on the addition of a known amount of the isotopically labeled standard (this compound) to the sample at an early stage of preparation.[8]

Methodology:

-

Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are prepared to extract nucleic acids or nucleosides. This often involves enzymatic digestion of DNA/RNA to release the individual nucleosides.[6] A precise amount of this compound is spiked into the sample prior to or during the extraction/digestion process.

-

Chromatographic Separation: The extracted nucleosides are separated using ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9][10]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument. The instrument is set to monitor specific mass transitions for both unlabeled cytosine and this compound using multiple reaction monitoring (MRM).[9]

-

For Cytosine: The precursor ion (M+H)⁺ is selected and fragmented, and a specific product ion is monitored.

-

For this compound: The corresponding deuterated precursor ion (M+H)⁺ is selected, and its characteristic fragment ion is monitored.

-

-

Quantification: The ratio of the peak area of the endogenous cytosine to the peak area of the this compound internal standard is calculated. This ratio is then used to determine the exact concentration of cytosine in the original sample by comparing it to a calibration curve generated using known concentrations of unlabeled cytosine and a fixed concentration of this compound.[6]

References

- 1. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic chemistry - Mechanism of cytosine deamination - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 9. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protonation-Suppression-Free LC-MS/MS Analysis for Profiling of DNA Cytosine Modifications in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Cytosine-d2

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cytosine-d2, focusing on its isotopic purity, stability, and the experimental protocols used for its characterization. This compound serves as a critical internal standard for the quantification of its natural counterpart, cytosine, in various biological matrices using mass spectrometry.[1] Its utility is fundamentally dependent on its high isotopic enrichment and stability under experimental and storage conditions.

Isotopic Purity of this compound

Isotopic purity, or isotopic enrichment, refers to the percentage of a compound in which a specific atom (or atoms) has been replaced by its isotope. For this compound (6-amino-2(1H)-pyrimidinone-4,5-d2), this means quantifying the proportion of molecules that contain two deuterium (B1214612) atoms at the C4 and C5 positions of the pyrimidine (B1678525) ring, relative to molecules with zero (d0) or one (d1) deuterium atom. High isotopic purity is essential to prevent signal overlap and ensure accurate quantification in mass spectrometry-based assays.

Data Presentation: Specifications and Purity

Commercially available this compound typically exhibits high isotopic enrichment. The data below is representative of a high-quality standard.

| Parameter | Specification | Source |

| Formal Name | 6-amino-2(1H)-pyrimidinone-4,5-d₂ | [1] |

| Molecular Formula | C₄H₃D₂N₃O | [1] |

| Formula Weight | 113.1 | [1] |

| Isotopic Purity | ≥99% (sum of d₁ and d₂ forms) | [1] |

| Chemical Purity | ≥98% | [2] |

Experimental Protocol: Determination of Isotopic Purity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for determining isotopic purity due to its sensitivity and ability to separate the analyte from potential impurities.[3] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is particularly effective.[4][5]

Objective: To accurately quantify the isotopic distribution (d0, d1, d2) of a this compound sample.

Materials:

-

This compound sample

-

Unlabeled Cytosine (for reference)

-

LC-MS grade water and acetonitrile (B52724)

-

LC-MS grade formic acid (or other suitable modifier)

-

UHPLC system coupled to a high-resolution mass spectrometer

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.5M HCl, water, or methanol) at a concentration of ~1 mg/mL.[1]

-

Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) in the initial mobile phase.

-

Prepare a similar concentration of unlabeled cytosine as a reference standard.

-

-

LC Separation:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Develop a gradient to ensure the analyte is well-separated from any impurities.

-

Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 1-5 µL.

-

-

MS Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan mode with high resolution (>10,000).

-

Mass Range: Scan a range that includes the masses of unlabeled and labeled cytosine (e.g., m/z 100-150). The expected [M+H]⁺ ions are:

-

Cytosine (d0): m/z 112.051

-

Cytosine-d1: m/z 113.057

-

This compound: m/z 114.063

-

-

Instrument Calibration: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.[3]

-

-

Data Analysis:

-

Analyze the unlabeled cytosine standard first to determine its natural isotopic distribution (contributions from ¹³C and ¹⁵N).

-

For the this compound sample, extract the ion chromatograms (EICs) for each isotopologue (m/z 112.051, 113.057, 114.063).[4]

-

Integrate the peak area for each EIC.

-

Correct the observed peak areas for the natural isotopic abundance of carbon and nitrogen, a step crucial for accurate determination.[4][5]

-

Calculate the percentage of each isotopologue to determine the overall isotopic purity.

-

Visualization: Isotopic Purity Determination Workflow

Caption: Workflow for determining the isotopic purity of this compound via LC-MS.

Stability of this compound

The stability of a deuterated compound is crucial for its use as a reliable standard.[6] Degradation can lead to a loss of chemical integrity, while the exchange of deuterium for protium (B1232500) (H/D back-exchange) can compromise isotopic purity.[6] The C-D bond is stronger than the C-H bond, which can slow down metabolic degradation (the Kinetic Isotope Effect), but the label's stability is not guaranteed under all conditions.[7][]

Factors Affecting Stability

-

pH: Cytosine can undergo hydrolytic deamination to form uracil, a process that is pH and temperature-dependent. Acidic conditions can also lead to the hydrolysis of the N-glycosidic bond in nucleosides.[9][10]

-

Temperature: Elevated temperatures accelerate chemical degradation pathways.[6]

-

Oxidation: Reactive oxygen species can modify the pyrimidine ring, leading to products like cytosine glycols, which are unstable and can further degrade.[11]

-

Enzymatic Degradation: Enzymes such as cytosine deaminase can convert cytosine to uracil.[12] While often not a concern for in-vitro standards, it is relevant if the compound is used in biological systems.

Potential Degradation Pathways

The primary degradation pathways for cytosine involve deamination and oxidation. The deuterium atoms in this compound are attached to the C4 and C5 carbons of the pyrimidine ring, which are not typically sites of enzymatic C-H bond cleavage in primary metabolism, suggesting good metabolic stability. However, chemical stability must still be assessed.

Caption: Major chemical degradation pathways for the cytosine moiety.

Experimental Protocols: Stability Assessment

The following protocols are designed to assess the chemical stability and the potential for H/D back-exchange of this compound.

Objective: To identify potential degradation products and pathways under stress conditions.[6]

Methodology:

-

Prepare Stock Solution: Create a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile or water).

-

Prepare Stress Samples: Aliquot the stock solution into separate vials for each condition:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample at 80°C.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize acid/base samples. Dilute all samples with the initial mobile phase.

-

Analysis: Analyze the samples by LC-MS. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent this compound. Characterize any significant degradants using MS/MS.

| Stress Condition | Typical Reagent | Temperature | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 60-80°C | Simulates acidic environments; tests for deamination/hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH | 60-80°C | Simulates alkaline environments; tests for base-catalyzed degradation. |

| Oxidation | 3% H₂O₂ | Room Temp | Tests susceptibility to oxidative damage. |

| Thermal | N/A | >60°C | Assesses intrinsic stability of the molecule to heat. |

Objective: To determine if the deuterium labels are stable and do not exchange with protons from the solvent.

Methodology:

-

Sample Preparation: Dissolve this compound in a protic solvent relevant to its intended use (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the solution at a relevant temperature (e.g., 37°C for physiological studies).

-

Time Points: Take aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis: Analyze the samples using high-resolution LC-MS.

-

Data Interpretation: Monitor the mass isotopologue distribution over time. A statistically significant increase in the d1 or d0 signal relative to the d2 signal indicates H/D back-exchange. Given that the deuterium labels are on carbon atoms, significant back-exchange is not expected under typical physiological conditions.

Visualization: Stability Testing Workflow

Caption: General workflow for assessing the stability of this compound.

Application in Drug Development: The Kinetic Isotope Effect (KIE)

While this compound is primarily used as an analytical standard, the principle of its stability is central to the use of deuteration in drug development. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic C-H bond cleavage.[7] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can improve a drug's metabolic stability, leading to a longer half-life and increased drug exposure.[7][]

Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.

Conclusion

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and robust chemical stability. Its isotopic enrichment is reliably determined using high-resolution mass spectrometry, confirming the low abundance of unlabeled species. The deuterium labels on the C4 and C5 positions are stable and not prone to back-exchange under standard analytical and physiological conditions. Understanding the potential degradation pathways and employing rigorous stability testing ensures that this compound remains a reliable and accurate tool for quantitative bioanalysis in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cytosine (2-¹³C, 99%; 1,3-¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Dehydration, deamination and enzymatic repair of cytosine glycols from oxidized poly(dG-dC) and poly(dI-dC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cloning, overexpression, and purification of cytosine deaminase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of Cytosine-d2 for research.

An In-depth Technical Guide to Commercial Cytosine-d2 for Research Applications

Introduction

This compound (Deuterated Cytosine) is a stable isotope-labeled version of the pyrimidine (B1678525) nucleobase, cytosine. In this molecule, two hydrogen atoms on the pyrimidine ring are replaced with deuterium, a non-radioactive, heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This key characteristic makes this compound an indispensable tool for researchers, particularly in the field of quantitative analysis using mass spectrometry.

This guide provides a comprehensive overview of commercial this compound for researchers, scientists, and drug development professionals. It covers commercially available sources, detailed methodologies for its application as an internal standard, quality control procedures, and its role in the context of epigenetic research.

Commercial Suppliers of this compound

This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds for research purposes. The choice of supplier may depend on factors such as required purity, available quantity, cost, and shipping times. Below is a summary of key product specifications from various commercial vendors.

Table 1: Supplier and Product Specifications for this compound

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Stated Isotopic Purity/Enrichment |

| Cayman Chemical | This compound (Item No. 106391-24-6) | 106391-24-6 | C₄H₃D₂N₃O | 113.1 | ≥99% deuterated forms (d₁-d₂)[1] |

| CDN Isotopes | Cytosine-5,6-d2 (D-6872) | 106391-24-6 | C₄H₃D₂N₃O | 113.12 | 98 atom % D |

| BOC Sciences | Cytosine-[5,6-d2] (106391-24-6) | 106391-24-6 | C₄H₃D₂N₃O | 113.11 | 98% atom D |

| Apollo Scientific | This compound (DE2063) | 106391-24-6 | C₄H₃D₂N₃O | 113.11 | 98% |

| LGC Standards | Cytosine-5,6-d2 | 106391-24-6 | Not Specified | Not Specified | Not Specified |

| MedChemExpress | This compound | 106391-24-6 | C₄H₃D₂N₃O | 113.11 | Not Specified |

Table 2: Example Pricing for this compound

| Supplier | Quantity | Price (USD) |

| CDN Isotopes | 0.1 g | $278.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Users should consult the supplier's website for current pricing and availability.

Core Application: Quantitative Analysis by Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.[2]

The principle relies on adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte of interest (cytosine). The labeled standard is nearly identical to the analyte in its chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency). However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any sample loss during preparation or variations in instrument response can be accurately corrected for.[2]

References

NMR and mass spectrometry data for Cytosine-d2.

An In-depth Technical Guide to the NMR and Mass Spectrometry of Cytosine-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of isotopically labeled compounds is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Deuterated Cytosine (this compound), a crucial internal standard in quantitative analyses.

Introduction to this compound

Cytosine is a fundamental pyrimidine (B1678525) nucleobase found in DNA and RNA.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantification of cytosine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The incorporation of deuterium (B1214612) atoms results in a predictable mass shift, allowing for precise differentiation from the naturally occurring analyte. The formal name for this compound is 6-amino-2(1H)-pyrimidinone-4,5-d2, with a formula weight of 113.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, NMR data is compared against the well-established spectra of unlabeled cytosine.

¹H and ¹³C NMR Data for Unlabeled Cytosine

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for standard cytosine, which serve as a reference for interpreting the spectra of its deuterated analogue.

Table 1: ¹H NMR Chemical Shifts for Unlabeled Cytosine [4][5]

| Atom | Chemical Shift (ppm) | Solvent | Frequency (MHz) |

| H5 | 5.96 - 5.97 | D₂O | 400 |

| H6 | 7.49 - 7.51 | D₂O | 400 |

| H5 | 5.0 - 6.0 | - | - |

| H6 | 6.9 - 7.9 | - | - |

| (N)H₂ | 6.7 - 7.0 / 8.1 - 8.8 | - | - |

Table 2: ¹³C NMR Chemical Shifts for Unlabeled Cytosine [5][6]

| Atom | Chemical Shift (ppm) | Solvent |

| C5 | 97.818 | D₂O |

| C6 | 145.846 | D₂O |

| C2 | 159 | - |

| C4 | 166-168 | - |

| N1 | 150-156 | - |

| N3 | 210 | - |

²H NMR Data for Deuterated Cytosine

In this compound, the deuterium atoms replace the protons at the C5 and C6 positions. A ²H (Deuterium) NMR spectrum would show signals corresponding to these deuterated sites. A study on D₅-cytosine-monohydrate, prepared by recrystallization from D₂O, provides insight into the expected chemical shifts for the deuterated sites, which are clearly resolved in the ²H NMR spectrum.[7]

Table 3: ²H NMR Data for Deuterated Cytosine Sites

| Deuterated Site | Approximate Chemical Shift (ppm) |

| D5 | ~6.0 |

| D6 | ~7.5 |

| Exchangeable sites (N-D, D₂O) | Variable |

Note: The chemical shifts are estimated based on the proton spectrum and are subject to variation based on experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of compounds. This compound is specifically designed for use in MS-based quantification methods.[3]

Electron Ionization Mass Spectrum of Unlabeled Cytosine

The mass spectrum of unlabeled cytosine provides a fragmentation pattern that can be compared with its deuterated analogue. The molecular weight of unlabeled cytosine is 111.10 g/mol .[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Unlabeled Cytosine (Electron Ionization) [8]

| m/z | Relative Intensity | Interpretation |

| 111 | ~100% | Molecular Ion [M]⁺ |

| 95 | ~20% | [M - NH₂]⁺ or [M - O]⁺ |

| 83 | ~40% | Fragmentation |

| 68 | ~55% | Fragmentation |

| 54 | ~35% | Fragmentation |

For this compound, the molecular ion peak would be expected at an m/z of 113, reflecting the addition of two deuterium atoms. The fragmentation pattern would also show corresponding mass shifts.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in both NMR and mass spectrometry.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of cytosine is as follows:

-

Sample Preparation : A saturated solution of the sample is prepared in a suitable deuterated solvent, commonly Deuterium Oxide (D₂O).[5] The pH is adjusted to a neutral value, such as 7.4.[5]

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used for data acquisition.[4][5]

-

Data Acquisition :

-

¹H NMR : A standard 1D proton experiment is performed. The solvent peak may be suppressed to better visualize the analyte signals.[9]

-

¹³C NMR : A 1D carbon experiment, such as a proton-decoupled ¹³C experiment, is run.

-

2D NMR : For more detailed structural assignment, 2D experiments like TOCSY and HSQC can be employed.[4]

-

-

Referencing : Chemical shifts are typically referenced to an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[5]

-

Temperature : Experiments are often conducted at a controlled temperature, for instance, 298K (25°C).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a standard method for the quantification of cytosine and its modifications.[10]

-

Sample Preparation : For analysis of DNA modifications, genomic DNA is first enzymatically digested to single nucleosides.[10] An internal standard, such as this compound, is added to the sample.

-

Chromatography :

-

Column : A reverse-phase column (e.g., C18) is commonly used for separation.

-

Mobile Phase : A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is employed.

-

-

Mass Spectrometry :

-

Ionization : Electrospray ionization (ESI) in positive mode is typically used.[11]

-

Detection : The analysis is performed using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Parameters : Key parameters like ESI voltage (e.g., +3.4 kV) and vaporizer temperature (e.g., 320 °C) are optimized.[11]

-

-

Quantification : The analyte concentration is determined by comparing the peak area ratio of the endogenous analyte to the isotopically labeled internal standard (this compound).

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound using both NMR and Mass Spectrometry.

Caption: Workflow for the analysis of this compound.

References

- 1. Synthesis, solvent role, absorption and emission studies of cytosine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000180 Cytosine at BMRB [bmrb.io]

- 6. Nucleic Acid NMR. Cytosine [imserc.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. Cytosine [webbook.nist.gov]

- 9. Cytosine(71-30-7) 1H NMR [m.chemicalbook.com]

- 10. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultraperformance Liquid Chromatography Tandem Mass Spectrometry Assay of DNA Cytosine Methylation Excretion from Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Spontaneous Deamination of Cytosine to Uracil: Mechanisms, Consequences, and Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract Spontaneous hydrolytic deamination of cytosine to uracil (B121893) is a frequent and unavoidable form of DNA damage that poses a significant threat to genomic integrity.[1][2] This chemical alteration, if left unrepaired, leads to a C:G to T:A transition mutation during DNA replication, representing a major source of spontaneous mutagenesis linked to various human diseases, including cancer.[3][4][5][6] Eukaryotic organisms have evolved a sophisticated defense mechanism, the Base Excision Repair (BER) pathway, to counteract this lesion. This process is initiated by Uracil-DNA Glycosylase (UDG), which recognizes and excises the aberrant uracil base.[1][7][8] This technical guide provides an in-depth examination of the chemical mechanism of cytosine deamination, its biological ramifications, the intricacies of the BER pathway, and the experimental methodologies used to study this fundamental aspect of DNA stability and repair.

The Chemical Mechanism of Spontaneous Cytosine Deamination

Spontaneous deamination is a hydrolytic reaction where the exocyclic amino group at the C4 position of the cytosine ring is replaced by a keto group, converting it to uracil and releasing ammonia (B1221849).[4][9] This process occurs spontaneously in the aqueous environment of the cell nucleus. The reaction proceeds through the nucleophilic attack of a water molecule on the C4 carbon, leading to a tetrahedral intermediate, which then collapses with the elimination of ammonia to form uracil.[3][9]

The rate of this reaction is significantly influenced by the state of the DNA. In double-stranded DNA, the rate is extremely slow, but it increases by approximately three orders of magnitude in single-stranded DNA, where the cytosine base is more exposed.[10] This suggests that the transient unwinding of DNA during processes like transcription and replication creates windows of vulnerability for deamination.[11][12] Temperature is also a critical factor; the rate of deamination increases substantially with rising temperatures, a phenomenon termed "heat mutagenesis".[5][13]

Biological Consequences of Uracil in DNA

The conversion of cytosine to uracil is highly mutagenic because uracil preferentially pairs with adenine (B156593) instead of guanine (B1146940) during DNA replication.[7][14]

C:G to T:A Transition Mutations

If a U:G mismatch resulting from cytosine deamination is not repaired before the next round of DNA replication, a DNA polymerase will insert an adenine opposite the uracil. In the subsequent replication cycle, this A:U pair becomes a stable T:A pair, completing the C:G → T:A transition mutation.[7] This is one of the most common types of single nucleotide mutations found in nature.[4] Studies in E. coli lacking Uracil-DNA Glycosylase have directly shown that cytosine deamination is a significant source of spontaneous mutations.[6]

Mutational Signatures in Cancer

The accumulation of C:G>T:A transitions is a hallmark of cellular aging and is prominent in many types of cancer.[15] This pattern of mutation is so characteristic that it forms the basis of "mutational signature 1" in the Catalogue of Somatic Mutations in Cancer (COSMIC).[16] This signature is associated with the spontaneous deamination of 5-methylcytosine (B146107) (which deaminates to thymine (B56734), creating a T:G mismatch) but the underlying principle of deamination as a mutagenic force is the same.[4][15] Furthermore, enzymatic deamination by the APOBEC family of enzymes, which also convert cytosine to uracil, generates distinct mutational signatures (Signatures 2 and 13) characterized by C>T and C>G mutations in specific sequence contexts.[17]

Cellular Defense: The Base Excision Repair (BER) Pathway

To preserve genomic integrity, cells employ the Base Excision Repair (BER) pathway to find and remove uracil from DNA.[1][7] This multi-step process ensures the correct cytosine base is restored.

Recognition and Excision by Uracil-DNA Glycosylase (UDG)

The BER pathway is initiated by a class of enzymes called DNA glycosylases.[7] Uracil-DNA Glycosylase (UDG), also known as UNG, is the primary enzyme responsible for recognizing uracil in DNA.[1][8][18] UDG scans the DNA and, upon encountering a uracil residue, flips the base out of the DNA helix and into its active site.[8] It then cleaves the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone, releasing free uracil and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.[4][8] In humans, there are two major isoforms, the nuclear UNG2 and the mitochondrial UNG1, which handle uracil repair in their respective compartments.[18]

Processing of the AP Site

Once the AP site is created, the repair process continues through one of two sub-pathways:

-

Short-Patch BER: This is the predominant pathway. AP Endonuclease 1 (APE1) nicks the DNA backbone 5' to the AP site.[19][20] DNA Polymerase β (Pol β) then removes the remaining 5' deoxyribose phosphate (B84403) (dRP) moiety and inserts a single cytosine nucleotide. The final nick is sealed by the DNA Ligase III/XRCC1 complex.[20]

-

Long-Patch BER: This pathway is activated when the 5' end of the AP site is modified and resistant to Pol β's dRP-lyase activity.[21] DNA Polymerase δ or ε synthesizes a longer stretch of 2-10 nucleotides, creating a "flap" of displaced DNA. This flap is then removed by Flap Endonuclease 1 (FEN1), and the final nick is sealed by DNA Ligase I.[20]

Quantitative Analysis of Cytosine Deamination

The rate of spontaneous cytosine deamination is a critical parameter for understanding genomic stability. It is highly dependent on the chemical context of the cytosine base. The data below, derived from studies using Arrhenius plots and genetic assays, summarizes these rates.

| DNA Context | Substrate | Approximate Rate Constant (s⁻¹) | Approximate Half-Life | Reference |

| Double-Stranded DNA | Cytosine | ~1 x 10⁻¹³ | ~30,000 - 85,000 years | [10] |

| Single-Stranded DNA | Cytosine | ~1 x 10⁻¹⁰ | ~20 - 100 years | [10][22] |

| Single-Stranded DNA | 5-Methylcytosine | Marginally higher than Cytosine | Similar to Cytosine | [10] |

| Single-Stranded DNA | Cytidine (at 90°C) | 2.2 x 10⁻⁷ | N/A | [13] |

Table 1: Rates of Spontaneous Deamination. Note that rates for ssDNA are approximately 1,000-fold higher than for dsDNA, highlighting the protective effect of the double helix.[10]

Experimental Protocols for Uracil Detection and Quantification

Several methods have been developed to detect and quantify uracil in DNA, which are essential for studying DNA repair deficiencies and the effects of genotoxic agents.

Protocol: UDG-Based Uracil Detection via AP Site Cleavage

This method relies on the specific excision of uracil by UDG to create an AP site, which is then cleaved to produce measurable DNA fragments.

-

DNA Isolation: Extract high-quality genomic DNA from the cells or tissue of interest using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

-

UDG Treatment: Incubate 1-5 µg of genomic DNA with Uracil-DNA Glycosylase (UDG) in the recommended reaction buffer. A typical reaction contains 1X UDG buffer and 1-5 units of UDG enzyme. Incubate at 37°C for 30-60 minutes.[23]

-

AP Site Cleavage: Treat the UDG reaction mixture with an AP endonuclease, such as Endonuclease IV, which cleaves the phosphodiester backbone at the newly formed AP sites.[24] Alternatively, AP sites can be cleaved chemically by heating in the presence of an alkali (e.g., NaOH). This results in DNA strand breaks at the location of each uracil.

-

Analysis of Fragmentation: Analyze the resulting DNA fragments. This can be done qualitatively by running the DNA on an agarose (B213101) gel, where increased fragmentation compared to a no-UDG control indicates the presence of uracil. For quantitative analysis, methods like ligation-mediated PCR (LM-PCR) or Southern blotting can be employed to measure the amount of cleavage.[25]

Protocol: Quantitative Real-Time PCR (qPCR) Assay

This technique quantifies uracil by comparing the amplification efficiency of a uracil-stalling DNA polymerase with a uracil-tolerant mutant polymerase.[26]

-

Polymerase Selection: Utilize two archaeal DNA polymerases: a wild-type version that stalls at uracil residues (e.g., Pfu-WT) and a mutant version that reads through uracil (e.g., Pfu-V93Q).[26]

-

qPCR Reaction Setup: Prepare parallel qPCR reactions for the target DNA sequence. One set of reactions will use the uracil-sensing (WT) polymerase, and the other will use the reference (mutant) polymerase. Include a standard curve of uracil-containing DNA of known concentration to calibrate the assay.

-

Thermocycling: Perform real-time PCR. The presence of uracil in the template DNA will inhibit amplification by the WT polymerase, leading to a higher quantification cycle (Cq) value compared to the reference polymerase.

-

Quantification: Calculate the difference in Cq values (ΔCq) between the WT and reference polymerase reactions. The amount of uracil in the sample is determined by comparing this ΔCq to the standard curve. The difference in polymerase productivity is directly related to the uracil content.[26]

Protocol: Mass Spectrometry (GC-MS/MS) for Mismatch-Specific Quantification

This highly sensitive method can quantify total uracil as well as uracil specifically within U:G mismatches.[27][28]

-

DNA Digestion and Derivatization: For total uracil, hydrolyze the DNA to release free bases. For mismatch-specific analysis, treat the DNA with a mismatch-specific glycosylase (e.g., a hybrid Thymine DNA Glycosylase that excises uracil from U:G pairs but not U:A pairs).[27]

-

Base Separation: Separate the released bases from the DNA polymer using a method like solid-phase extraction or HPLC.

-

Derivatization: Chemically derivatize the isolated bases (e.g., with t-butyldimethylsilyl) to make them volatile for gas chromatography.

-

GC-MS/MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The instrument separates the bases and detects them with high specificity and sensitivity based on their mass-to-charge ratio.

-

Quantification: Quantify the amount of uracil by comparing the signal to that of a known quantity of an isotopically labeled internal standard. This method has been used to determine that in calf thymus DNA, approximately 90% of uracil exists in U:A pairs (from dUMP misincorporation) while the remainder is in mutagenic U:G mispairs.[27]

Conclusion and Implications for Drug Development

Spontaneous cytosine deamination is a fundamental challenge to genome stability, directly contributing to mutagenesis and the etiology of cancer. The cellular response, mediated by the Base Excision Repair pathway, is a critical tumor suppression mechanism. Understanding the balance between this form of DNA damage and its repair provides valuable insights into cancer biology and aging.

For drug development professionals, the BER pathway represents a promising target for anti-cancer therapies. Inhibitors of key BER proteins, such as APE1 or DNA Polymerase β, could be used in combination with DNA damaging agents to induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways. Furthermore, quantifying uracil in genomic DNA can serve as a biomarker for assessing the efficacy of chemotherapeutic agents that disrupt nucleotide metabolism, leading to increased dUMP incorporation. The continued study of cytosine deamination and its repair remains a vital area of research with direct translational relevance.

References

- 1. Generation, biological consequences and repair mechanisms of cytosine deamination in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deamination - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Mutagenic deamination of cytosine residues in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Spontaneous deamination of cytosine to uracil is biased to the non-transcribed DNA strand in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 13. Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grantome.com [grantome.com]

- 15. Biochemical reconstitution of a major age-related cancer mutational signature by heat-induced spontaneous deamination of 5-methylcytosine residues, repair of uracil residues, and DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tumor mutational burden - Wikipedia [en.wikipedia.org]

- 17. The therapeutic significance of mutational signatures from DNA repair deficiency in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 19. DNA base excision repair of uracil residues in reconstituted nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. neb.com [neb.com]

- 24. Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Measurement of deaminated cytosine adducts in DNA using a novel hybrid thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of Cytosine in DNA and RNA: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of cytosine's function as a pyrimidine (B1678525) base, its critical modifications in epigenetic regulation, and its significance as a therapeutic target.

Cytosine, a fundamental pyrimidine base, is an indispensable component of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Its deceptively simple structure belies a complex and dynamic role in cellular processes, extending far beyond its canonical function in the genetic code. For researchers, scientists, and drug development professionals, a comprehensive understanding of cytosine's biochemistry, its intricate modifications, and the methodologies to study them is paramount for advancing biological research and therapeutic innovation. This technical guide provides a detailed overview of cytosine's multifaceted role, with a focus on quantitative data, experimental protocols, and the visualization of key pathways and workflows.

The Core Function of Cytosine in Nucleic Acids

Cytosine (C) is a heterocyclic aromatic ring compound with the chemical formula C₄H₅N₃O.[] Within the DNA double helix, cytosine forms three hydrogen bonds with its complementary purine (B94841) base, guanine (B1146940) (G). This C-G pairing is a cornerstone of DNA's structural integrity and is fundamental to the accurate replication and transcription of genetic information.[] In RNA, cytosine also pairs with guanine.[] The sequence of cytosine and the other nitrogenous bases along a nucleic acid strand constitutes the genetic code, which provides the instructions for protein synthesis.[2]

One of the key characteristics of cytosine is its inherent instability, which can lead to spontaneous deamination to form uracil.[3] This event, if not repaired by cellular mechanisms such as uracil-DNA glycosylase, can result in a point mutation.[3] This inherent instability is a primary reason why thymine, a methylated form of uracil, is utilized in DNA, providing a more stable repository for genetic information.

Quantitative Insights into Cytosine and its Modifications

The abundance of cytosine and its modified forms varies significantly across different genomes, tissues, and disease states. These quantitative differences are central to understanding their biological roles.

Abundance of 5-Methylcytosine (B146107) and 5-Hydroxymethylcytosine (B124674)

Cytosine can be enzymatically modified, most notably through methylation at the 5th carbon position to form 5-methylcytosine (5mC), a key epigenetic mark. This reaction is catalyzed by DNA methyltransferases (DNMTs). 5mC can be further oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) as part of the DNA demethylation pathway.

The tables below summarize the percentage of 5mC and 5hmC in various human tissues, highlighting the tissue-specific nature of these epigenetic modifications and their alteration in cancer.

| Tissue | Percentage of 5-Methylcytosine (5mC) of total Cytosines |

| Thymus | 1.00% |

| Brain | 0.98% |

| Sperm | 0.84% |

| Placenta | 0.76% |

| Colorectal (Normal) | 6.15% (of total DNA) |

| Colorectal (Cancerous) | 4.46% (of total DNA) |

Data compiled from multiple sources.[4][5][6]

| Tissue | Percentage of 5-Hydroxymethylcytosine (5hmC) of total DNA |

| Brain | 0.40% - 0.67% |

| Liver | 0.40% - 0.65% |

| Kidney | 0.38% - 0.65% |

| Colorectal (Normal) | 0.45% - 0.57% |

| Lung | 0.14% - 0.18% |

| Heart | 0.05% |

| Breast | 0.05% - 0.06% |

| Placenta | 0.06% |

| Colorectal (Cancerous) | 0.02% - 0.06% |

Data compiled from multiple sources.[][3][7][8]

Thermodynamic Impact of Cytosine Methylation on DNA Stability

The addition of a methyl group to cytosine has a measurable effect on the thermodynamic stability of the DNA double helix. Generally, methylation increases the melting temperature (Tm) of DNA, indicating a more stable structure. This increased stability is attributed to more favorable enthalpic contributions from enhanced base stacking interactions.

| Modification | Change in Gibbs Free Energy (ΔG°37) (kcal/mol) per modification | Change in Enthalpy (ΔH°) (kcal/mol) per modification | Change in Entropy (-TΔS°) (kcal/mol) per modification | Change in Melting Temperature (Tm) (°C) per modification |

| 5-Methylcytosine (5mC) | -0.3 | Favorable | Unfavorable | +0.5 to +1.0 |

| 5-Hydroxymethylcytosine (5hmC) | Less stabilizing than 5mC | - | - | Lower Tm than 5mC-containing DNA |

| 5-Formylcytosine (5fC) | Destabilizing | - | - | Lower Tm than 5mC-containing DNA |

Data compiled from multiple sources.[9][10][11]

Key Experimental Protocols for Studying Cytosine Modifications

A variety of sophisticated techniques are employed to detect and quantify cytosine and its modifications. Below are detailed protocols for three key methodologies.

Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine.

Protocol:

-

DNA Extraction and Fragmentation:

-

Extract high-quality genomic DNA from the sample of interest.

-

Fragment the DNA to a desired size range (e.g., 100-300 bp) using sonication.

-

-

End Repair and Adapter Ligation:

-

Perform end-repair on the fragmented DNA to create blunt ends.

-

Add an 'A' base to the 3' end of the fragments.

-

Ligate methylated sequencing adapters to the DNA fragments.

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with a sodium bisulfite solution. This reaction converts unmethylated cytosines to uracil.

-

Follow the manufacturer's instructions for the specific bisulfite conversion kit being used, which typically involves denaturation, bisulfite treatment, and desulfonation steps.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using primers that are complementary to the ligated adapters. This step enriches for the library fragments.

-

-

Library Purification and Quantification:

-

Purify the amplified library to remove primers and other reagents.

-

Quantify the library concentration and assess its quality using methods such as qPCR and capillary electrophoresis.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Analyze the C-to-T conversion rates to determine the methylation status of each cytosine.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the global quantification of 5mC and 5hmC.

Protocol:

-

DNA Extraction and Digestion:

-

Isolate genomic DNA from the sample.

-

Enzymatically digest the DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

-

Chromatographic Separation:

-

Inject the digested nucleoside mixture into a high-performance liquid chromatography (HPLC) system.

-

Separate the different nucleosides (dC, 5mC, 5hmC, etc.) based on their retention times on the chromatographic column.

-

-

Mass Spectrometry Detection:

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Ionize the nucleosides (e.g., using electrospray ionization) to generate protonated ions with unique mass-to-charge ratios (m/z).

-

-

Quantification:

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each nucleoside.

-

Calculate the percentage of 5mC and 5hmC relative to the total cytosine content.

-

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

hMeDIP-Seq is used to enrich for and sequence genomic regions containing 5hmC.

Protocol:

-

DNA Extraction and Fragmentation:

-

Isolate genomic DNA.

-

Fragment the DNA to a size range of approximately 100-500 bp.

-

-

Immunoprecipitation:

-

Denature the fragmented DNA.

-

Incubate the single-stranded DNA with an antibody specific to 5-hydroxymethylcytosine.

-

Capture the antibody-DNA complexes using magnetic beads conjugated with protein A/G.

-

Wash the beads to remove non-specifically bound DNA.

-

-

DNA Elution and Purification:

-

Elute the enriched 5hmC-containing DNA from the antibody-bead complexes.

-

Purify the eluted DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched DNA.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome to identify regions enriched for 5hmC.

-

Visualizing Key Pathways and Workflows

Understanding the complex processes involving cytosine is greatly aided by visual representations. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

The Active DNA Demethylation Pathway

This pathway illustrates the enzymatic conversion of 5-methylcytosine back to cytosine, a crucial process in epigenetic reprogramming.

Caption: The active DNA demethylation pathway.

Workflow for Bisulfite Sequencing

This diagram outlines the major steps involved in preparing a DNA library for bisulfite sequencing.

Caption: Workflow of bisulfite sequencing.

Mechanism of Action of Lamivudine (B182088)

This diagram illustrates how the cytosine analog lamivudine inhibits viral reverse transcriptase.

Caption: Mechanism of action of lamivudine.

Cytosine in Drug Development and Disease

The crucial role of cytosine and its metabolic pathways makes it a significant target for drug development. Cytosine analogs, such as lamivudine, are widely used as antiviral agents.[][9][12][13][14] These drugs mimic the natural nucleoside and, once incorporated into the viral DNA or RNA by viral polymerases, they act as chain terminators, halting viral replication.[][13]

Furthermore, the aberrant methylation patterns of cytosine are a hallmark of many cancers.[15] Global hypomethylation and gene-specific hypermethylation are common epigenetic alterations in tumor cells.[15] This has led to the development of drugs that target the enzymes involved in DNA methylation, such as DNMT inhibitors, as a therapeutic strategy for various cancers.

Conclusion

Cytosine is far more than a simple building block of nucleic acids. Its capacity for modification and its central role in epigenetic regulation place it at the heart of cellular function, development, and disease. For researchers and drug development professionals, a deep and quantitative understanding of cytosine's biology, coupled with a mastery of the experimental techniques to probe its state, is essential for unlocking new avenues of research and developing novel therapeutic interventions. The continued exploration of cytosine and its dynamic modifications promises to yield further critical insights into the complex tapestry of life.

References

- 2. illumina.com [illumina.com]

- 3. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amount and distribution of 5-methylcytosine in human DNA from different types of tissues of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 14. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]

- 15. oncotarget.com [oncotarget.com]

The Cornerstone of Genetic Information: A Technical Guide to the Physicochemical Properties of Cytosine and Its Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of cytosine, a fundamental component of nucleic acids, and its biologically and pharmaceutically significant derivatives. Understanding these properties is paramount for advancements in molecular biology, epigenetics, and the rational design of novel therapeutics. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Significance of Cytosine

First isolated in 1894 by Albrecht Kossel and Albert Neumann, cytosine is a pyrimidine (B1678525) derivative that forms a crucial part of the building blocks of DNA and RNA.[1] Structurally, it features a heterocyclic aromatic ring with an amine group at position 4 and a carbonyl group at position 2.[1] In the Watson-Crick model of DNA, cytosine forms three hydrogen bonds with its complementary purine (B94841) base, guanine, a partnership essential for the stability and replication of the genetic code.[1]

Beyond its canonical role, derivatives of cytosine are at the forefront of biological research and medicine. Epigenetic modifications, such as the methylation of cytosine to 5-methylcytosine (B146107) (5mC), play a pivotal role in regulating gene expression.[2] Furthermore, synthetic cytosine analogues, such as cytarabine (B982) and gemcitabine, are potent antiviral and anticancer agents.[3][4] A thorough understanding of the physicochemical characteristics of these molecules is therefore indispensable for developing new diagnostic and therapeutic strategies.

Core Physicochemical Properties

The biological function and pharmaceutical efficacy of cytosine and its derivatives are dictated by their fundamental physicochemical properties. These include their acid-base behavior (pKa), solubility in aqueous and organic media, and lipophilicity (logP).

Acid-Base Properties (pKa)

Cytosine is an amphoteric molecule, capable of both accepting and donating a proton.[5] The pKa values determine the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and molecular interactions. Under physiological pH (~7.4), cytosine exists predominantly in its neutral form, which is critical for correct base pairing with guanine.[5]

Solubility

The solubility of cytosine in water at room temperature is limited, with approximately 1 gram dissolving in 130 mL of water (about 7.7 mg/mL).[1] It is generally insoluble in non-polar organic solvents.[1] The introduction of polar groups, such as in its nucleoside (cytidine) and nucleotide forms, significantly enhances its aqueous solubility.[3]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter in drug development, as it affects a molecule's ability to cross biological membranes.

Quantitative Physicochemical Data

The following tables summarize key quantitative data for cytosine and some of its important derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa (Primary) | pKa (Secondary) | Water Solubility (mg/mL) | logP |

| Cytosine | C₄H₅N₃O | 111.10 | 12.2 | 4.45 | ~8.0 | -1.73 |

| 5-Methylcytosine | C₅H₇N₃O | 125.13 | - | ~4.6 | Sparingly soluble | - |

| 5-Hydroxymethylcytosine | C₅H₇N₃O₂ | 141.13 | 8.61 | - | Sparingly soluble in DMSO | - |

| Cytarabine | C₉H₁₃N₃O₅ | 243.22 | 12.55 | 4.19 | 43.8 | -2.2 |

| Gemcitabine | C₉H₁₁F₂N₃O₄ | 263.20 | 11.52 | 3.65 | 22.3 | -1.5 |

Note: Data is compiled from various sources and experimental conditions may vary. pKa values for cytosine reflect the primary (deprotonation) and secondary (protonation) ionization events. Data for derivatives may not be exhaustive.[6][7][8][9][10]

Tautomerism in Cytosine

Cytosine can exist in several tautomeric forms due to the migration of protons. The primary tautomers are the amino-oxo (canonical), amino-hydroxy, and imino-oxo forms.[11][12][13] While the amino-hydroxy (enol) form can be dominant in the gas phase, the amino-oxo (keto) form is the biologically relevant tautomer found in aqueous solution and solid states.[11] Tautomeric shifts, though rare under physiological conditions, can alter the hydrogen bonding pattern and potentially lead to mutations during DNA replication.[14]

References

- 1. The TET enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Applications of NMR spectroscopy to systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 7. 5-HYDROXYMETHYLCYTOSINE | 1123-95-1 [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Cytosine-d2 in Pharmacokinetic and Drug Metabolism Studies

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical sciences, understanding the pharmacokinetic (PK) and drug metabolism (DMPK) profile of a new chemical entity is paramount for its successful development. Stable isotope labeling, particularly the substitution of hydrogen with deuterium (B1214612), has emerged as a powerful tool in these studies. Cytosine and its analogs are a cornerstone of many antiviral and anticancer therapies. The introduction of deuterium into cytosine-containing molecules (e.g., Cytosine-d2) offers significant advantages in bioanalysis and can be strategically employed to modulate metabolic pathways, thereby enhancing a drug's therapeutic profile.

This document provides a detailed overview of the applications of this compound and other deuterated compounds in pharmacokinetic and drug metabolism studies. It includes experimental protocols for bioanalytical assays and summarizes the expected impact of deuteration on pharmacokinetic parameters.

Key Applications of this compound

-

Internal Standard in Bioanalytical Methods: Deuterated compounds, such as this compound labeled analogs of a drug, are considered the "gold standard" for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because they are chemically almost identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2][3] This mimicry allows for precise correction of variability during sample preparation and analysis, leading to highly accurate and reproducible quantification of the drug in complex biological matrices like plasma and urine.[2][4]

-

Investigating Metabolic Pathways and the Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[5][6] By strategically placing deuterium atoms at sites of metabolism on a cytosine-containing drug molecule, researchers can:

-

Slow down the rate of metabolism: This can lead to a longer drug half-life, increased overall exposure (AUC), and potentially a reduced dosing frequency, which can improve patient compliance.[6][7]

-

Alter metabolic pathways ("Metabolic Switching"): Deuteration can redirect metabolism away from the formation of toxic or inactive metabolites, potentially improving the drug's safety and efficacy profile.[6][8]

-

Data Presentation: Comparative Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Non-Deuterated Cytosine Analog | Deuterated Cytosine Analog (Expected) | Key Observation |

| Maximum Plasma Concentration (Cmax) | Baseline | ~1.5 to 2-fold increase | Slower metabolism can lead to higher peak concentrations. |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | ~1.5 - 2.0 hours | Absorption is generally not significantly affected by deuteration. |

| Area Under the Curve (AUC) | Baseline | ~2 to 3-fold increase | Reduced clearance leads to greater overall drug exposure.[1][2] |

| Elimination Half-life (t½) | ~4 hours | ~8 to 12 hours | Slower metabolism extends the time the drug remains in the body.[2] |

| Clearance (CL/F) | Baseline | Decreased | The primary benefit of deuteration is reduced metabolic clearance. |

This table presents hypothetical but expected data based on known principles of the kinetic isotope effect and published data for other deuterated drugs.

Experimental Protocols

Protocol for Bioanalytical Method Validation using a Deuterated Internal Standard

This protocol outlines the general steps for validating an LC-MS/MS method for the quantification of a cytosine analog drug in human plasma, using its deuterated counterpart (e.g., a this compound labeled version) as the internal standard (IS).

Objective: To establish a robust and reliable LC-MS/MS method for the accurate quantification of a cytosine analog in human plasma.

Materials:

-

Analyte (cytosine analog drug) reference standard

-

Deuterated internal standard (e.g., this compound labeled analog)

-

Control human plasma (with appropriate anticoagulant)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Stock and Working Solution Preparation:

-

Prepare primary stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).

-

Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations (low, medium, and high).

-

Prepare a working solution of the deuterated IS at a constant concentration.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the deuterated IS working solution.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash with an appropriate solvent to remove interferences, and elute the analyte and IS with a suitable elution solvent. Evaporate the eluate and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated IS by infusing the individual standard solutions into the mass spectrometer.

-

-

-

Method Validation:

-

Perform a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA).[8] This includes assessing:

-

Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

-

Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response.

-

Accuracy and Precision: Analyze QC samples at multiple concentrations on different days to determine the accuracy (% bias) and precision (% coefficient of variation).

-

Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.

-

Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.

-

Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

-

-

Protocol for In Vitro Metabolic Stability Assay

This protocol describes a general procedure to compare the metabolic stability of a deuterated cytosine analog to its non-deuterated counterpart using human liver microsomes.

Objective: To determine if deuteration improves the metabolic stability of a cytosine analog drug.

Materials:

-

Test compounds (deuterated and non-deuterated cytosine analog)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

LC-MS/MS system

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing a suitable internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the in vitro half-life of the deuterated compound to that of the non-deuterated compound. A longer half-life for the deuterated compound indicates improved metabolic stability.

-

Visualizations

Metabolic Pathway of a Cytosine Analog (Gemcitabine)

The following diagram illustrates the metabolic activation and inactivation pathways of gemcitabine, a widely used cytosine analog in cancer therapy. This pathway is representative of the metabolism of many cytosine-based drugs.

Caption: Metabolic pathway of the cytosine analog, gemcitabine.

Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines the typical workflow for an in vivo study comparing the pharmacokinetics of a deuterated and non-deuterated drug.

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The use of this compound and other deuterated analogs represents a sophisticated and highly valuable strategy in modern drug discovery and development. As internal standards, they are indispensable for achieving the high accuracy and precision required in regulated bioanalysis. Furthermore, the deliberate incorporation of deuterium to leverage the kinetic isotope effect offers a powerful approach to optimize the pharmacokinetic and metabolic properties of cytosine-based therapeutics, potentially leading to safer and more effective medicines. The protocols and data presented herein provide a foundational guide for researchers looking to employ these techniques in their own studies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioscientia.de [bioscientia.de]

- 7. researchgate.net [researchgate.net]

- 8. AVP-786 | ALZFORUM [alzforum.org]

Application Notes and Protocols for NMR Spectroscopy Techniques Using Deuterated Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of deuterated nucleosides in Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are invaluable for elucidating the structure, dynamics, and interactions of nucleic acids (DNA and RNA), and play a crucial role in drug discovery and development.

Application Notes

Principle of Deuteration in NMR Spectroscopy of Nucleic Acids

In 1H-NMR spectroscopy of large biomolecules like nucleic acids, spectral overlap and broad linewidths often limit the resolution and interpretability of the data.[1][2][3] Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a powerful strategy to overcome these limitations.[4] Since deuterium has a much smaller gyromagnetic ratio than protons, it is effectively "silent" in ¹H-NMR experiments.[5] This leads to several key advantages:

-

Spectral Simplification: Replacing most protons with deuterons dramatically reduces the number of signals in the ¹H-NMR spectrum, minimizing overlap and allowing for the unambiguous assignment of remaining proton resonances.[1][2][6][7]

-

Reduced Linewidths: The primary source of line broadening for protons in large molecules is dipole-dipole interactions with neighboring protons. Deuteration significantly reduces these interactions, resulting in sharper signals and improved resolution.[1][2]

-

Improved Relaxation Properties: The reduction in dipolar relaxation pathways leads to longer transverse (T₂) relaxation times for the remaining protons.[6] This is particularly beneficial for multidimensional NMR experiments used for structure determination.

-

Access to Structural Information: Specific deuteration patterns can be used to isolate particular proton-proton interactions, providing crucial distance restraints for high-resolution structure determination of nucleic acids and their complexes.[8][9]

Applications in Nucleic Acid Structural Biology

Deuterated nucleosides are instrumental in determining the three-dimensional structures of increasingly large and complex RNA and DNA molecules.[10][11]

-

Structure Determination of Large RNAs: For RNAs larger than 50 nucleotides, extensive spectral overlap makes structure determination with uniformly protonated samples nearly impossible.[1][2] Specific deuteration of the ribose or base moieties simplifies the spectra to an extent that allows for sequential assignment and the collection of Nuclear Overhauser Effect (NOE) restraints.[1][2][6]

-

Studying Nucleic Acid Dynamics: By selectively labeling specific regions of a nucleic acid with deuterons, it is possible to probe local and global dynamics. Changes in relaxation parameters of the remaining protons can provide insights into conformational flexibility and motions on various timescales.

-

Investigating Non-canonical Structures: Deuteration aids in the study of non-standard nucleic acid structures such as stem-loops, pseudoknots, and bent helices, which are often involved in biological function.[12]

Applications in Drug Development

NMR spectroscopy with deuterated nucleosides is a powerful tool in drug discovery, particularly for characterizing the interactions between small molecules and nucleic acid targets.[13][14][15]

-

Fragment-Based Drug Discovery (FBDD): NMR is highly sensitive to the weak binding of small molecule fragments to target macromolecules.[15][16] By using deuterated nucleic acids, the background signals from the target are suppressed, making it easier to detect the binding of protonated fragments.

-